N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C17H17NO2S3 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.04214231 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylmethanesulfonamide is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core , which is known for its excellent charge mobility and prolonged carrier lifetimes .
Mode of Action
The compound interacts with its targets by facilitating charge mobility. The 2,2’-bithiophene core is modified through substituting the end groups situated on the diphenylamine moieties with a tow acceptor bridged by thiophene . This modification tests the impact of the π-bridge and acceptor on the electronic, photophysical, and photovoltaic properties of the newly created molecules .
Biochemical Pathways
The compound affects the biochemical pathways related to charge transport in PSCs. It contributes to the efficiency of solar cells by enhancing the hole transport layer (HTL), which is crucial for charge extraction and transportation .
Result of Action
The result of the compound’s action is an improvement in the efficiency of PSCs. The newly engineered molecules displayed a lower band gap and a greater λ max compared to the model molecule . The power conversion efficiencies (PCEs) of all newly designed molecules were high compared with the reference molecule .
Properties
IUPAC Name |
1-phenyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S3/c19-23(20,13-14-5-2-1-3-6-14)18-11-10-15-8-9-17(22-15)16-7-4-12-21-16/h1-9,12,18H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHOFCANMUINQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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